molecular formula C17H16ClN5O2 B4509678 N-(2-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4509678
M. Wt: 357.8 g/mol
InChI Key: OUNPXPFZHQBFBW-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex heterocyclic compound of significant interest in medicinal chemistry and oncology research. It features a pyridazinone core linked to a 3,5-dimethylpyrazole moiety and a 2-chlorophenylacetamide group. This structural class has been identified as a promising scaffold for inhibiting protein-protein interactions, notably as a first-in-class inhibitor that targets the binding interface between PRMT5 and its substrate adaptor proteins (SAPs) . The proposed mechanism of action for this chemical series involves binding to the PRMT5-SAP interface, a site distinct from the enzyme's catalytic pocket . Mode of action studies on analogous compounds have revealed that a halogenated pyridazinone group can form a covalent bond with a specific cysteine residue (Cys278) on PRMT5 . This interaction disrupts the formation of PRMT5-RIOK1 complexes and reduces the methylation of key PRMT5 substrates . This mechanism is particularly relevant for investigating synthetic lethality in MTAP -deleted cancers, which constitute a frequent genomic aberration in glioblastomas, mesotheliomas, and other solid tumors . This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a chemical probe to explore PBM-dependent PRMT5 activities and to develop novel, targeted cancer therapeutics .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-11-9-12(2)23(20-11)15-7-8-17(25)22(21-15)10-16(24)19-14-6-4-3-5-13(14)18/h3-9H,10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNPXPFZHQBFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.

    Formation of the Pyridazine Ring: This can be synthesized by the condensation of a hydrazine derivative with a 1,4-dicarbonyl compound.

    Coupling Reactions: The pyrazole and pyridazine rings can be coupled through various organic reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

    Final Acylation: The final step often involves the acylation of the coupled product with an acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by multiple functional groups, including a chlorophenyl moiety and a pyrazole derivative. Its molecular formula is C19H16ClN5C_{19}H_{16}ClN_5, and it exhibits properties that make it suitable for various biological activities.

Biological Activities

  • Antimicrobial Properties : Compounds containing pyrazole derivatives have been shown to possess antimicrobial activities. Research indicates that similar compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Potential : There is growing interest in the anticancer properties of pyridazine derivatives. Studies have demonstrated that certain pyridazinone compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves the induction of apoptosis in cancer cells .
  • Analgesic Activity : Some pyrazole derivatives have shown analgesic effects comparable to traditional pain relievers. This suggests that N-(2-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide could be explored for pain management therapies .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, often starting from simpler pyrazole or pyridazine precursors. Various methods have been reported for synthesizing related compounds with similar structures, which can provide insights into optimizing yields and purity for pharmaceutical applications .

Case Studies

Several studies highlight the efficacy of similar compounds:

  • Antimicrobial Testing : A study evaluated a series of pyrazole derivatives against common pathogens, revealing promising results that warrant further investigation into their mechanisms of action .
  • Cancer Cell Line Studies : In vitro studies demonstrated that certain pyridazine derivatives significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, compounds with pyrazole and pyridazine rings can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name Structural Features Key Differences from Target Compound Biological Implications Reference
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide Fluorophenyl at pyridazine 3-position Replacement of 3,5-dimethylpyrazole with 2-fluorophenyl Increased lipophilicity; potential modulation of target selectivity due to fluorine’s electronegativity
2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxy-benzothiazol-2(3H)-ylidene)acetamide Chlorophenyl and benzothiazole groups Benzothiazole instead of 2-chlorophenyl acetamide Enhanced π-π stacking potential; possible kinase inhibition activity
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-ylmethyl)acetamide Pyridin-4-ylmethyl acetamide Pyridinyl vs. 2-chlorophenyl acetamide Improved solubility; altered target binding due to polar pyridinyl group
N-[3-(acetylamino)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Thiophene at pyridazine 3-position Thiophene instead of dimethylpyrazole Electron-rich thiophene may enhance interactions with aromatic residues in enzymes
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide Dual chloro and methoxy substituents Methoxyphenyl group introduces electron-donating effects Increased metabolic stability; potential for dual-target activity

Physicochemical Properties

Property Target Compound N-(pyridin-4-ylmethyl) Analog 2-Fluorophenyl Analog
Molecular Weight ~373.8 g/mol ~350.4 g/mol ~357.8 g/mol
LogP (Predicted) 3.2 2.1 3.5
Solubility Low (chlorophenyl) Moderate (pyridinyl) Low (fluorophenyl)

Biological Activity

N-(2-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClN5C_{19}H_{16}ClN_5, with a molecular weight of approximately 349.816 g/mol. The structure includes a chlorophenyl group, a pyrazole moiety, and a pyridazine ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study assessing various synthesized compounds, those containing the 3,5-dimethylpyrazole structure demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The inhibition zones were measured using the agar diffusion method, showing that compounds with chlorosubstituents had enhanced efficacy compared to standard antibiotics like ciprofloxacin.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties. For instance, derivatives featuring the pyrazole ring have shown effectiveness in reducing inflammation markers in various experimental models .

Antitumor Activity

The potential antitumor effects of pyrazole derivatives have also been explored. Research has indicated that certain compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The underlying mechanisms may involve the modulation of signaling pathways associated with cell survival and proliferation .

Study 1: Synthesis and Evaluation

In a comprehensive study conducted by Kale et al., new 3,5-dimethyl azopyrazole derivatives were synthesized and evaluated for their antimicrobial activities. Compounds were characterized using IR and NMR spectroscopy, confirming their structures. Among the tested compounds, some exhibited better antibacterial activity than the reference drug .

Study 2: Structure-Based Design

A separate investigation focused on structure-based bioisosterism design for developing pesticides revealed that compounds with similar structures to this compound showed promising insecticidal activity against agricultural pests. The study highlighted the compound's potential as a lead in agrochemical applications .

Data Table: Summary of Biological Activities

Activity Type Findings Reference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced inflammation markers
AntitumorInhibited tumor cell proliferation
InsecticidalHigh activity against agricultural pests

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Methodological Answer:
Synthesis of this pyridazinone-acetamide hybrid requires multi-step organic reactions, including:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the chlorophenyl acetamide moiety to the pyridazinone core .
  • Heterocyclic formation : Introduce the 3,5-dimethylpyrazole group via nucleophilic substitution or cyclization reactions under controlled pH (6.5–7.5) and temperature (60–80°C) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity .

Key Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps accelerate side reactions (e.g., decomposition of pyrazole) .
Reaction Time12–24 hrsShorter durations lead to incomplete coupling; longer times risk hydrolysis .
SolventDMF or THFDMF enhances solubility of intermediates but may require rigorous drying .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm for chlorophenyl), pyridazinone carbonyl (δ 165–170 ppm), and pyrazole methyl groups (δ 2.1–2.5 ppm) .
    • HRMS : Confirm molecular ion [M+H]+ at m/z 386.09 (calculated for C₁₉H₁₈ClN₅O₂) .
  • Purity Assessment :
    • HPLC : Use a C18 column (acetonitrile/0.1% TFA gradient, retention time ~8.2 min) with UV detection at 254 nm .

Common Pitfalls:

  • Overlapping NMR signals from pyridazinone and pyrazole moieties may require 2D experiments (e.g., COSY, HSQC) .

Basic: How to assess the compound’s initial biological activity?

Methodological Answer:

  • In vitro Screening :
    • Enzyme Inhibition : Test against kinases (e.g., JAK2) or cyclooxygenase isoforms (COX-1/COX-2) at 1–100 μM concentrations, using fluorescence-based assays .
    • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Positive Controls : Compare with known inhibitors (e.g., Celecoxib for COX-2) to validate assay conditions .

Data Interpretation:

  • Activity <10 μM suggests therapeutic potential; >50 μM may indicate off-target effects .

Advanced: How to investigate the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 3LN1). Key residues for binding: Arg120 (hydrogen bonding with pyridazinone) and hydrophobic pockets accommodating pyrazole .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized targets; a KD <1 μM indicates high affinity .
  • Mutagenesis Studies : Validate predicted interactions by mutating critical residues (e.g., Arg120Ala) and assessing activity loss .

Case Study:
A related fluorophenyl analog showed 10-fold higher COX-2 inhibition than the chlorophenyl derivative due to enhanced hydrophobic interactions .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data?

Methodological Answer:

  • Comparative SAR Tables :
DerivativeSubstituentIC₅₀ (COX-2)Notes
Target Compound 3,5-dimethylpyrazole2.1 μMOptimal steric bulk
Analog A3-methylpyrazole8.7 μMReduced activity due to smaller substituent
Analog BPyridazinone → pyrimidinone>50 μMLoss of hydrogen bonding
  • Computational Modeling : Perform QSAR studies using descriptors like logP, polar surface area, and electrostatic potential maps to explain outliers .

Advanced: How to address discrepancies in biological assay results across studies?

Methodological Answer:

  • Assay Validation :
    • Inter-laboratory Replication : Compare results using standardized protocols (e.g., ATP-based viability assays vs. MTT) .
    • Dose-Response Curves : Ensure linearity (R² >0.95) across 3–5 log concentrations to confirm reproducibility .
  • Meta-Analysis : Pool data from >3 independent studies (e.g., PubChem BioAssay) and apply statistical tests (ANOVA, p<0.05) to identify outliers .

Example:
Conflicting COX-2 inhibition data (5 μM vs. 15 μM IC₅₀) were resolved by standardizing enzyme purity (>90% by SDS-PAGE) and substrate concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.